molecular formula C10H6BrF2NO2 B1410475 2-[4-Bromo-5-cyano-2-(difluoromethyl)phenyl]acetic acid CAS No. 1805592-93-1

2-[4-Bromo-5-cyano-2-(difluoromethyl)phenyl]acetic acid

Cat. No. B1410475
M. Wt: 290.06 g/mol
InChI Key: MBXWNIZGFPSJLG-UHFFFAOYSA-N
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Description

This compound is a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and an acetic acid functional group . Phenylacetic acids are known to be used as intermediates for active pharmaceutical ingredients .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions such as electrophilic aromatic substitution . For instance, bromination of phenylacetic acid can be achieved using a mixture of bromine and phosphorus tribromide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Phenylacetic acids generally appear as white solids and have a honey-like odor .

Safety And Hazards

As with any chemical compound, handling should be done with appropriate safety measures. The specific safety and hazard information would depend on the exact properties of the compound .

Future Directions

The future directions for this compound would likely depend on its specific applications. Phenylacetic acids and their derivatives have potential uses in various fields, including pharmaceuticals and organic synthesis .

properties

IUPAC Name

2-[4-bromo-5-cyano-2-(difluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c11-8-3-7(10(12)13)5(2-9(15)16)1-6(8)4-14/h1,3,10H,2H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXWNIZGFPSJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C#N)Br)C(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Bromo-5-cyano-2-(difluoromethyl)phenyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-Bromo-5-cyano-2-(difluoromethyl)phenyl]acetic acid
Reactant of Route 2
2-[4-Bromo-5-cyano-2-(difluoromethyl)phenyl]acetic acid
Reactant of Route 3
2-[4-Bromo-5-cyano-2-(difluoromethyl)phenyl]acetic acid
Reactant of Route 4
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2-[4-Bromo-5-cyano-2-(difluoromethyl)phenyl]acetic acid
Reactant of Route 5
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Reactant of Route 6
2-[4-Bromo-5-cyano-2-(difluoromethyl)phenyl]acetic acid

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